2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid
Description
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid is a trithiocarbonate derivative characterized by an ethylsulfanyl group attached to a methanethioyl-sulfanyl backbone and a propanoic acid moiety. RAFT agents are critical for controlling polymer molecular weight and architecture, with substituent groups (e.g., ethyl, dodecyl, benzyl) influencing solubility, stability, and polymerization efficiency .
Properties
CAS No. |
1035996-09-8 |
|---|---|
Molecular Formula |
C6H10O2S3 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
2-ethylsulfanylcarbothioylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H10O2S3/c1-3-10-6(9)11-4(2)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
WRYYRWJWFQIMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)SC(C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Thiol Deprotonation : Ethyl mercaptan reacts with a base (e.g., NaOH) to form a thiolate ion (CH₃CH₂S⁻).
-
CS₂ Activation : The thiolate attacks CS₂, generating a dithiocarbonate intermediate (CH₃CH₂S–C(=S)–S⁻).
-
Alkylation : The intermediate reacts with 2-bromopropanoic acid (BrCH₂CH₂COOH), yielding the target compound.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–80°C | ↑↑ (70–80°C) |
| Solvent | Water/Ethanol (1:1) | Maximizes solubility |
| Molar Ratio (CS₂:Thiol) | 1.2:1 | Prevents disulfide byproducts |
| Reaction Time | 4–6 h | Prolonged time → degradation |
Example Protocol
-
Dissolve ethyl mercaptan (0.1 mol) in 50 mL ethanol.
-
Add NaOH (0.12 mol) and stir at 25°C for 30 min.
-
Introduce CS₂ (0.12 mol) dropwise under nitrogen.
-
Heat to 70°C and add 2-bromopropanoic acid (0.1 mol).
-
Reflux for 5 h, acidify with HCl, and extract with ethyl acetate.
Yield : 68–72%.
Phase Transfer Catalysis (PTC) in Aqueous Media
Phase transfer catalysis enhances reaction efficiency by transferring reactants between immiscible phases. The patent WO2003082812A2 describes a PTC method for synthesizing structurally related trithiocarbonates, adaptable to this compound.
Process Overview
-
Catalyst Selection : Tetrabutylammonium bromide (TBAB) facilitates anion transfer.
-
Aqueous-Oil Interface : Reactants partition between water and an organic phase (e.g., toluene).
-
Reaction Acceleration : TBAB shuttles thiolate ions into the organic phase, reacting with CS₂ and alkylating agents.
Advantages Over Traditional Methods
-
Reduced Solvent Waste : Water replaces 50–70% of organic solvents.
Optimized Conditions
| Variable | Value |
|---|---|
| Catalyst Loading | 5 mol% TBAB |
| pH | 10–12 (K₂CO₃ buffer) |
| Temperature | 90–110°C |
Radical-Induced Trithiocarbonate Formation
Radical-mediated synthesis leverages chain-transfer agents (CTAs) to assemble trithiocarbonates. This method, inspired by RAFT polymerization, offers precise control over molecular architecture.
Radical Pathway Steps
-
Initiation : Azobisisobutyronitrile (AIBN) generates radicals at 60–80°C.
-
Chain Transfer : Radicals abstract hydrogen from ethyl mercaptan, forming thiyl radicals (CH₃CH₂S- ).
-
Trithiocarbonate Assembly : Thiyl radicals couple with CS₂ and propanoic acid derivatives.
Critical Considerations
-
Oxygen Sensitivity : Requires inert atmosphere (N₂/Ar).
-
Byproduct Mitigation : Use excess CS₂ (1.5 eq) to suppress disulfides.
Performance Data
| Parameter | Value |
|---|---|
| AIBN Concentration | 1 mol% |
| Reaction Time | 8 h |
| Isolated Yield | 65–70% |
Hydrolysis of Protected Precursors
Ester-protected intermediates simplify synthesis by avoiding carboxylic acid reactivity. The target compound is obtained via hydrolysis of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoate esters.
Ester Synthesis and Hydrolysis
-
Esterification : React 2-hydroxypropanoic acid with ethyl chloroformate.
-
Trithiocarbonate Formation : Follow methods in Sections 1–3.
Hydrolysis Conditions
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| 2M LiOH (aq.) | 25°C | 12 h | 85% |
| 1M H₂SO₄ (EtOH/H₂O) | 60°C | 6 h | 78% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thiol-CS₂ Alkylation | 68–72 | 95 | Moderate | High (CS₂ toxicity) |
| Phase Transfer Catalysis | 78–82 | 98 | High | Low (aqueous base) |
| Radical Synthesis | 65–70 | 90 | Low | Moderate (AIBN waste) |
| Ester Hydrolysis | 78–85 | 97 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfur-containing groups make it useful in studying biological processes involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The pathways involved may include redox reactions and nucleophilic attacks, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid but differ in substituent groups:
Physicochemical Properties
- Melting Point: The dodecyl-substituted analog melts at 62–64°C (hexane recrystallization), attributed to its long alkyl chain enhancing crystalline packing . The ethyl variant likely has a lower melting point due to reduced van der Waals interactions compared to the dodecyl analog.
- Solubility and Reactivity: The dodecyl derivative’s hydrophobicity (density: 1.083 g/cm³) makes it suitable for nonpolar monomers . The benzyl analog’s aromatic group may enhance solubility in styrenic or acrylate monomers . The ethyl variant is expected to exhibit higher aqueous solubility but lower thermal stability compared to bulkier analogs.
Storage Conditions :
Performance in RAFT Polymerization
Dodecyl-substituted compound :
- Benzyl-substituted compound: Effective in polymerizing aromatic monomers (e.g., vinylbenzyl chloride) but may exhibit faster chain transfer rates due to resonance stabilization of the thiocarbonyl group .
- Ethyl-substituted compound (theoretical): Predicted to enable faster polymerization rates in hydrophilic monomers (e.g., acrylic acid) but may require lower reaction temperatures to prevent premature decomposition.
Biological Activity
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid, also known as ethyl thioester of propanoic acid, is a sulfur-containing compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple sulfur atoms, which are pivotal in its biological interactions. The presence of these sulfur groups allows for diverse chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.
The biological activity of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid primarily involves its interaction with various molecular targets through its sulfur atoms. These interactions can lead to:
- Covalent Bond Formation : The sulfur atoms can form covalent bonds with proteins or other biomolecules, altering their function.
- Redox Reactions : The compound may participate in redox reactions, influencing oxidative stress pathways.
- Nucleophilic Attacks : The compound's reactivity allows it to engage in nucleophilic substitution reactions, which can modify other biomolecules.
Antioxidant Activity
Research indicates that compounds with sulfur functionalities often exhibit antioxidant properties. This is significant in mitigating oxidative stress-related diseases. Studies have shown that similar sulfur-containing compounds can scavenge free radicals effectively.
Anti-inflammatory Effects
2-{[(Ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) .
| Cytokine | Control Release (%) | Compound Release (%) | Reduction (%) |
|---|---|---|---|
| TNF-α | 100 | 44 | 56 |
| IL-6 | 100 | 38 | 62 |
Antimicrobial Activity
The compound's potential antimicrobial effects have also been explored. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria, although further research is needed to quantify this activity .
Case Study 1: In Vitro Cytokine Modulation
In a controlled study involving PBMC cultures, various concentrations of 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid were tested for their effects on cytokine release. The results indicated a significant decrease in TNF-α levels at higher concentrations, suggesting a dose-dependent anti-inflammatory effect .
Case Study 2: Antioxidant Assessment
A study assessing the antioxidant capacity of similar thioester compounds found that they effectively reduced oxidative stress markers in cellular models. While specific data for 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid is limited, the structural similarities suggest comparable activity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[(ethylsulfanyl)methanethioyl]sulfanyl}propanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling ethylsulfanyl derivatives with propanoic acid precursors. Key steps include thiol-protection strategies to prevent undesired disulfide formation. Hydrolysis under acidic or basic conditions is critical for final deprotection, with yields dependent on temperature and solvent polarity (e.g., aqueous vs. organic phases). For example, analogous sulfanylpropanoic acids are synthesized via ester intermediates followed by hydrolysis .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying sulfanyl group connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and thioester (C=S) bonds. X-ray crystallography can resolve crystal packing and confirm stereochemical configurations in solid-state forms .
Q. What standardized protocols exist for quantifying impurities in sulfanylpropanoic acid derivatives?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, employing reversed-phase C18 columns and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid. Impurity profiling follows pharmacopeial guidelines (e.g., USP), with acceptance criteria for unidentified impurities typically set at ≤0.10% .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for chiral centers introduced by sulfanyl groups?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., enantioselective organocatalysts) can direct stereochemistry during thioester formation. Protecting-group strategies, such as tert-butoxycarbonyl (Boc) for amines, prevent racemization. Computational modeling (DFT) predicts energy barriers for stereochemical inversions, guiding solvent and temperature selection .
Q. What factors influence the compound’s stability under varying pH and oxidative conditions?
- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH) reveal susceptibility to hydrolysis at extreme pH (pH <2 or >10). Oxidation of sulfanyl groups to sulfoxides/sulfones occurs under H₂O₂ or m-CPBA exposure. Kinetic studies via UV-Vis spectroscopy quantify degradation rates, informing formulation strategies (e.g., lyophilization for labile derivatives) .
Q. How can computational modeling predict reactivity and interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes like cysteine proteases, where the sulfanyl group acts as a nucleophile. Density Functional Theory (DFT) calculates electrophilicity indices (ω) to predict thioester reactivity. QSAR models correlate structural features (e.g., logP, polar surface area) with bioavailability .
Q. What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for sulfanylpropanoic acid derivatives?
- Methodological Answer : Discrepancies arise due to metabolic instability (e.g., hepatic sulfation) or poor membrane permeability. Metabolite identification via LC-MS/MS and pharmacokinetic profiling (Cmax, AUC) in animal models address these gaps. Isotope-labeled analogs (e.g., ¹⁴C) track biodistribution and clearance .
Q. How can contradictory data in reactivity studies (e.g., conflicting nucleophilic substitution rates) be resolved?
- Methodological Answer : Contradictions often stem from solvent effects or competing reaction pathways. Kinetic isotope experiments (e.g., deuterated solvents) and Hammett linear free-energy relationships (LFER) clarify mechanisms. Collaborative validation across labs using standardized reagents (e.g., USP reference standards) ensures reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
